Cas no 3952-30-5 (N-(2-Furylmethyl)benzamide)

N-(2-Furylmethyl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-(furan-2-ylmethyl)benzamide
- AC1Q5OT9
- AC1Q5OZQ
- N-(2-Furylmethyl)benzamide
- N-Furan-2-ylmethyl-benzamide
- N-Furfuryl-benzamid
- N-furfurylbenzamide
- N-furfuryl-benzamide
- NSC39532
- Oprea1_119374
- ST086586
- SureCN1490952
- N-[(furan-2-yl)methyl]benzamide
- Oprea1_197238
- N-(2-furanylmethyl)benzamide
- MLS001209538
- Benzamide, N-(2-furfuryl)-
- N-(2-Furylmethyl)benzamide #
- N~1~-(2-furylmethyl)benzamide
- HMS1674M07
- HMS2844D15
- STK091037
- SMR000513580
- ST08
- SCHEMBL1490952
- D93663
- AKOS000604319
- DTXSID50284878
- MFCD00453779
- NSC-39532
- CS-0323281
- CHEMBL1587069
- FTABNBAFUSPGJJ-UHFFFAOYSA-N
- TS-7280
- 3952-30-5
-
- MDL: MFCD00453779
- インチ: 1S/C12H11NO2/c14-12(10-5-2-1-3-6-10)13-9-11-7-4-8-15-11/h1-8H,9H2,(H,13,14)
- InChIKey: FTABNBAFUSPGJJ-UHFFFAOYSA-N
- SMILES: O1C([H])=C([H])C([H])=C1C([H])([H])N([H])C(C1C([H])=C([H])C([H])=C([H])C=1[H])=O
計算された属性
- 精确分子量: 201.07903
- 同位素质量: 201.078978594 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 212
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.2
- XLogP3: 1.8
- 分子量: 201.22
じっけんとくせい
- Solubility: >30.2 [ug/mL]
- PSA: 42.24
- LogP: 2.60050
N-(2-Furylmethyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D760320-1g |
N-[(furan-2-yl)methyl]benzamide |
3952-30-5 | 95% | 1g |
$430 | 2024-06-06 | |
eNovation Chemicals LLC | D760320-250mg |
N-[(furan-2-yl)methyl]benzamide |
3952-30-5 | 95% | 250mg |
$185 | 2024-06-06 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N907158-1g |
N-(furan-2-ylmethyl)benzamide |
3952-30-5 | 95% | 1g |
4,970.70 | 2021-05-17 | |
1PlusChem | 1P00J0T8-250mg |
N-[(furan-2-yl)methyl]benzamide |
3952-30-5 | 95% | 250mg |
$284.00 | 2024-05-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS9652-1g |
N-[(furan-2-yl)methyl]benzamide |
3952-30-5 | 95% | 1g |
¥2495.0 | 2024-04-19 | |
Aaron | AR00J11K-1g |
N-[(furan-2-yl)methyl]benzamide |
3952-30-5 | 95% | 1g |
$744.00 | 2025-02-10 | |
A2B Chem LLC | AI86716-100mg |
N-[(furan-2-yl)methyl]benzamide |
3952-30-5 | 95% | 100mg |
$137.00 | 2024-04-20 | |
Aaron | AR00J11K-250mg |
N-[(furan-2-yl)methyl]benzamide |
3952-30-5 | 95% | 250mg |
$282.00 | 2025-02-10 | |
eNovation Chemicals LLC | D760320-100mg |
N-[(furan-2-yl)methyl]benzamide |
3952-30-5 | 95% | 100mg |
$115 | 2024-06-06 | |
eNovation Chemicals LLC | D760320-100mg |
N-[(furan-2-yl)methyl]benzamide |
3952-30-5 | 95% | 100mg |
$115 | 2025-02-20 |
N-(2-Furylmethyl)benzamide 関連文献
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
N-(2-Furylmethyl)benzamideに関する追加情報
N-(2-Furylmethyl)benzamide (CAS No. 3952-30-5): Properties, Applications, and Market Insights
N-(2-Furylmethyl)benzamide (CAS No. 3952-30-5) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and versatile applications. This compound, also known as benzamide N-(furan-2-ylmethyl), features a benzamide group linked to a furan ring via a methylene bridge. Its molecular formula is C12H11NO2, and it exhibits a molecular weight of 201.22 g/mol. The presence of both amide and furan functionalities makes it a valuable intermediate in pharmaceutical and agrochemical research.
The physical and chemical properties of N-(2-Furylmethyl)benzamide contribute to its wide-ranging utility. It typically appears as a white to off-white crystalline powder with a melting point ranging between 120-125°C. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its stability under ambient conditions makes it suitable for various synthetic applications. Researchers often explore its hydrogen bonding capabilities and π-π stacking interactions, which are critical in drug design and material science.
One of the most prominent applications of N-(2-Furylmethyl)benzamide lies in the pharmaceutical industry. The compound serves as a key building block in the synthesis of bioactive molecules, particularly those targeting neurological and inflammatory disorders. Recent studies have highlighted its potential as a precursor for GABA receptor modulators and COX-2 inhibitors, aligning with the growing demand for novel therapeutic agents. Additionally, its furan moiety is often exploited in the development of heterocyclic compounds, which are prevalent in FDA-approved drugs.
Beyond pharmaceuticals, N-(2-Furylmethyl)benzamide finds use in agrochemical formulations. Its structural features enable the design of pesticides and herbicides with enhanced efficacy and environmental compatibility. The furan ring, in particular, is known to impart insecticidal properties, making this compound a candidate for crop protection solutions. With the global push toward sustainable agriculture, researchers are increasingly investigating its role in green chemistry initiatives.
The market dynamics for N-(2-Furylmethyl)benzamide reflect its growing importance. According to industry reports, the demand for fine chemicals and specialty intermediates is projected to rise, driven by advancements in drug discovery and agrochemical innovation. Major chemical suppliers have listed this compound in their portfolios, catering to research institutions and manufacturing units. Pricing trends indicate a steady increase, influenced by raw material availability and synthesis complexity.
From a synthetic chemistry perspective, N-(2-Furylmethyl)benzamide can be prepared via several routes, including the amidation of benzoyl chloride with furfurylamine or through Ugi-type reactions. Optimizing these processes for higher yields and purity remains a focal point for industrial chemists. Recent publications have also explored its use in multicomponent reactions, showcasing its versatility in constructing complex molecular architectures.
Environmental and regulatory considerations for N-(2-Furylmethyl)benzamide are equally critical. While the compound is not classified as hazardous under current guidelines, proper handling and disposal protocols are recommended to minimize ecological impact. Regulatory bodies such as the EPA and REACH have evaluated its safety profile, and it is compliant with most international standards when used as directed.
In conclusion, N-(2-Furylmethyl)benzamide (CAS No. 3952-30-5) stands out as a multifaceted compound with significant potential across multiple industries. Its unique structural attributes, coupled with its applications in pharmaceuticals, agrochemicals, and material science, make it a subject of ongoing research. As scientific and industrial communities continue to explore its capabilities, this compound is poised to play a pivotal role in addressing contemporary challenges in health and sustainability.
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